OLED Performance: Efficiency and Stability Metrics for Phenothiazine-Based Emitters
In a comparative study of OLED devices, emitters based on 3,7-dibromophenothiazine displayed distinct performance characteristics relative to those based on 3,6-di-tert-butyl-carbazole. The 3,7-dibromophenothiazine-containing emitters, exhibiting dual thermally activated delayed fluorescence (TADF), demonstrated a maximum external quantum efficiency (EQE) of 3.1% for non-doped devices and 5% for doped devices [1]. This is in contrast to the 3,6-di-tert-butyl-carbazole-based emitters, which showed higher maximum EQE values of 8.1% (non-doped) and 25% (doped) but with a different (normal TADF) emission mechanism and longer device lifetimes [1].
| Evidence Dimension | OLED Device Efficiency |
|---|---|
| Target Compound Data | 3.1% EQE (non-doped); 5% EQE (doped) |
| Comparator Or Baseline | 3,6-di-tert-butyl-carbazole-based emitter: 8.1% EQE (non-doped); 25% EQE (doped) |
| Quantified Difference | For non-doped devices: 5.0% lower absolute EQE. For doped devices: 20% lower absolute EQE. |
| Conditions | Organic light-emitting diode (OLED) devices; J. Mater. Chem. C, 2021, 9, 3928 |
Why This Matters
These quantified efficiency and lifetime differences are critical for researchers selecting a phenothiazine derivative as a TADF emitter for OLED applications, as they directly impact device power consumption and operational stability.
- [1] Arsenyan, P., Vigante, B., Leitonas, K., Volyniuk, D., Andruleviciene, V., Skhirtladze, L., Belyakov, S., & Grazulevicius, J. V. (2021). Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs. Journal of Materials Chemistry C, 9(11), 3928-3938. View Source
